1-(2-Methylpyridin-3-yl)imidazolidin-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazolidin-2-ones has been achieved using various methods. One approach involves the formation of imidazolidin-2-ones from 1,2-diamines and CO2 using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) . Another method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .Molecular Structure Analysis

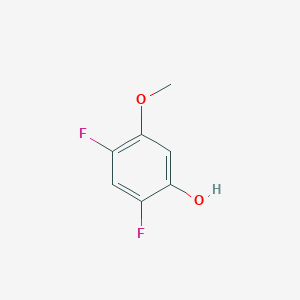

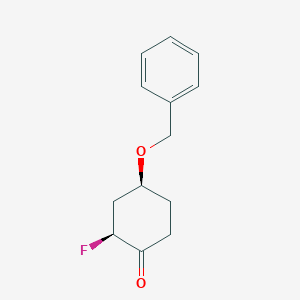

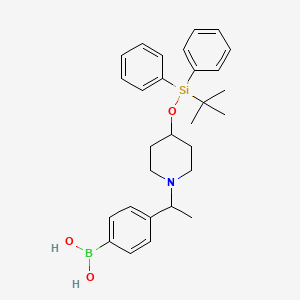

The molecular structure of “1-(2-Methylpyridin-3-yl)imidazolidin-2-one” consists of a pyridine ring, an imidazolidinone ring, and a methyl. The Inchi Code for this compound is 1S/C10H11N3O .Physical And Chemical Properties Analysis

The compound “1-(2-Methylpyridin-3-yl)imidazolidin-2-one” is a solid at room temperature . It has a molecular weight of 177.21 . The melting point of this compound ranges from 86 to 92 degrees Celsius .Applications De Recherche Scientifique

Applications in Medicinal Chemistry and Pharmacology

Imidazolidinone derivatives, including compounds structurally related to "1-(2-Methylpyridin-3-yl)imidazolidin-2-one," have been extensively studied for their broad spectrum of biological activities. These compounds have shown promising results in treating various diseases due to their diverse pharmacological properties.

Antibacterial and Antimicrobial Activities

Fused pyridines and imidazopyridines, classes that include imidazolidinone derivatives, have been reported to display significant antibacterial and antimicrobial activities. These compounds are particularly important in the era of increasing antibiotic resistance, offering potential new treatments for multi-drug-resistant bacterial infections (Sanapalli et al., 2022).

Anticancer Properties

Thiazolidinediones and related scaffolds have been studied for their anticancer effects. The presence of an imidazolidinone structure within these compounds has been associated with potential anticancer activities, suggesting a promising avenue for the development of new cancer therapeutics (Singh et al., 2022).

Synthetic Methodologies and Chemical Properties

The synthesis and chemical properties of imidazolidinone derivatives have been a focus of research, with various methodologies being developed to enhance their pharmacokinetic profiles and therapeutic potential.

- Synthesis and Structural Modifications: Research has focused on developing novel synthetic methodologies for imidazolidinone derivatives, aiming at enhancing their biological activity and selectivity for various pharmacological targets. Such efforts include exploring different synthetic routes, structural modifications, and green chemistry approaches to optimize these compounds for medicinal use (Sahiba et al., 2020).

Pharmaceutical Development and Therapeutic Potential

The therapeutic potential of imidazolidinone derivatives extends to various areas of pharmaceutical development, with ongoing research into their use as active pharmaceutical ingredients in drug formulations.

- Potential in Treating Neurological Disorders: Certain imidazolidinone derivatives have been investigated for their potential in treating neurological conditions, showcasing the versatility of this chemical scaffold in addressing a wide range of diseases (Barone et al., 2006).

Safety And Hazards

The compound “1-(2-Methylpyridin-3-yl)imidazolidin-2-one” is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

1-(2-methylpyridin-3-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-8(3-2-4-10-7)12-6-5-11-9(12)13/h2-4H,5-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFPYZKTCPFHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpyridin-3-yl)imidazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)

![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)

![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)